molecular formula C20H38 B023887 Neophytadiene CAS No. 504-96-1

Neophytadiene

Cat. No. B023887
CAS RN: 504-96-1
M. Wt: 278.5 g/mol
InChI Key: NIDGCIPAMWNKOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Neophytadiene synthesis involves complex chemical reactions, with studies detailing processes like the synthesis of neo-confused porphyrins, which represent a unique family of porphyrin isomers, indicating a methodology that might be relevant to Neophytadiene synthesis due to the aromatic characteristics retained through specific electron delocalization pathways (Ruoshi Li et al., 2014).

Molecular Structure Analysis

The molecular structure of Neophytadiene, as with neo-confused porphyrins, highlights a unique arrangement where a pyrrolic subunit is linked in a 1,3-fashion, resulting in a nitrogen atom directly connected to a meso-bridging carbon, showcasing an overall aromatic characteristic despite its unusual structure (Ruoshi Li et al., 2014).

Chemical Reactions and Properties

Neophytadiene's chemical reactions and properties are fascinating, with studies on related compounds showing reactions with metals like nickel(II) or palladium(II) acetate yielding organometallic derivatives, and their aromatic character being analyzed through proton NMR spectroscopy (Ruoshi Li et al., 2014).

Physical Properties Analysis

The physical properties of compounds similar to Neophytadiene, such as cis-1,4-isotactic polypentadiene, have been analyzed, revealing details about their crystal structure and indicating the potential physical properties Neophytadiene could exhibit (B. Purevsuren et al., 1998).

Chemical Properties Analysis

Neophytadiene's chemical properties, especially its anti-inflammatory potential, have been explored through studies showing its significant inhibition of NO production and inflammatory cytokines in both in vitro and in vivo conditions, demonstrating its biochemical significance and potential therapeutic applications (Meenakshi Bhardwaj et al., 2020).

Scientific Research Applications

Application 1: Neuropharmacological Effects

  • Summary of the Application : Neophytadiene (NPT) is a diterpene found in the methanolic extracts of Crataeva nurvala and Blumea lacera, plants reported with anxiolytic-like activity, sedative properties, and antidepressant-like actions . The contribution of neophytadiene to these effects was unknown and thus, a study was conducted to determine the neuropharmacological effects of neophytadiene .
  • Methods of Application or Experimental Procedures : The study determined the neuropharmacological (anxiolytic-like, antidepressant-like, anticonvulsant, and sedative) effects of neophytadiene (0.1–10 mg/kg p.o.) and determined the mechanisms of action involved in the neuropharmacological actions using inhibitors such as flumazenil and analyzing the possible interaction of neophytadiene with GABA receptors using a molecular docking study . The behavioral tests were evaluated using the light–dark box, elevated plus-maze, open field, hole-board, convulsion, tail suspension, pentobarbital-induced sleeping, and rotarod .
  • Results or Outcomes : The results showed that neophytadiene exhibited anxiolytic-like activity only to the high dose (10 mg/kg) in the elevated plus-maze and hole-board tests, and anticonvulsant actions in the 4-aminopyridine and pentylenetetrazole-induced seizures test . The anxiolytic-like and anticonvulsant effects of neophytadiene were abolished with the pre-treatment with 2 mg/kg flumazenil . In addition, neophytadiene showed low antidepressant effects (about 3-fold lower) compared to fluoxetine . On other hand, neophytadiene had no sedative or locomotor effects .

Application 2: Anti-Inflammatory Effects

  • Summary of the Application : Neophytadiene has been found in Turbinaria ornata, a brown alga, and has been studied for its anti-inflammatory effects . The specific contribution of neophytadiene to these effects was not detailed in the source.

properties

IUPAC Name

7,11,15-trimethyl-3-methylidenehexadec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h7,17,19-20H,1,4,8-16H2,2-3,5-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGCIPAMWNKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964657
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neophytadiene

CAS RN

504-96-1
Record name Neophytadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7,11,15-Trimethyl-3-methylidenehexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEOPHYTADIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL3QFB56FB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NEOPHYTADIENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4321
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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